molecular formula C11H14ClN3O2 B1449769 N-(2-Chloro-6-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide CAS No. 1142191-88-5

N-(2-Chloro-6-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide

Cat. No. B1449769
CAS RN: 1142191-88-5
M. Wt: 255.7 g/mol
InChI Key: AMTBFOGWMWANQE-AWNIVKPZSA-N
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Description

N-(2-Chloro-6-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide (NCHP) is an organic compound and a derivative of pivalic acid. It is a white, odorless, crystalline solid that is soluble in organic solvents. NCHP has been used in a variety of scientific research applications due to its unique properties and its ability to act as a catalyst in certain reactions.

Scientific Research Applications

Hydrolysis and Chemical Reactivity

The compound exhibits significant chemical reactivity, particularly in the context of hydrolysis. Research indicates a simple methodology for pivalamide hydrolysis using Fe(NO3)3 in MeOH, highlighting its reactivity and potential for various chemical transformations. This reactivity is crucial for the synthesis and modification of various chemical structures, opening avenues for the development of novel compounds with diverse applications (Bavetsias, Henderson, & McDonald, 2004).

Applications in Cystic Fibrosis Therapy

In the realm of therapeutic applications, derivatives of the compound have been identified as potential agents for cystic fibrosis therapy. Specifically, N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide and its analogs have shown promising results in correcting defective cellular processing related to the cystic fibrosis protein DeltaF508-CFTR. The structural modifications and the constraining of molecular rotation play a significant role in enhancing the corrector activity of these compounds, suggesting their potential utility in cystic fibrosis treatment (Yu et al., 2008).

Other Research Applications

Furthermore, various research studies have focused on the synthesis, structural characterization, and applications of derivatives of this compound in different scientific domains. These studies have explored its potential use in fields such as antimicrobial and anticancer therapy, indicating the compound's versatility and significance in scientific research (Bondock & Gieman, 2015).

properties

IUPAC Name

N-[2-chloro-6-[(E)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-11(2,3)10(16)15-8-5-4-7(6-13-17)14-9(8)12/h4-6,17H,1-3H3,(H,15,16)/b13-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTBFOGWMWANQE-AWNIVKPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1)C=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1)/C=N/O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloro-6-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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